4-(((Benzyloxy)carbonyl)amino)benzoic acid
Overview
Description
4-(((Benzyloxy)carbonyl)amino)benzoic acid is an organic compound with the molecular formula C15H13NO4. It is a derivative of benzoic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in its target of action.
Mode of Action
Given its use in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound likely participates in bond formation processes. In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby a metal (such as palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the formation of carbon-carbon bonds, which are crucial in many biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (271275) and linear formula (C15H13NO4) suggest that it may have certain pharmacokinetic properties
Result of Action
Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound likely contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.
Action Environment
The success of the suzuki–miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Biochemical Analysis
Biochemical Properties
The role of 4-{[(Benzyloxy)carbonyl]amino}benzoic acid in biochemical reactions is not well-documented in the literature. Based on its structural components, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The benzyloxy carbonyl group could potentially undergo reactions with nucleophiles, leading to the formation of new compounds
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Benzyloxy)carbonyl)amino)benzoic acid typically involves the protection of the amino group of 4-aminobenzoic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of 4-aminobenzoic acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((Benzyloxy)carbonyl)amino)benzoic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}methylbenzoic acid: Similar structure but with a methyl group attached to the benzoic acid.
4-(Benzyloxy)benzoic acid: Lacks the amino group but retains the benzyloxy group.
4-(Boc-amino)benzaldehyde: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl group .
Uniqueness
4-(((Benzyloxy)carbonyl)amino)benzoic acid is unique due to its specific combination of the benzyloxycarbonyl protecting group and the benzoic acid structure. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKLFEVNZWRMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277484 | |
Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5330-71-2 | |
Record name | 5330-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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